molecular formula C13H19N3OS B11018491 2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11018491
M. Wt: 265.38 g/mol
InChI Key: IWNJHZAXRVGNJD-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that features a cinnoline core with a thiomorpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with ortho-substituted aromatic ketones.

    Introduction of the Thiomorpholine Group: The thiomorpholine group can be introduced via nucleophilic substitution reactions. For example, a thiomorpholine derivative can react with a suitable electrophile on the cinnoline core under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the cinnoline core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can be used as a building block for more complex molecules

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets, making it a candidate for further pharmacological studies.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one exerts its effects depends on its interaction with molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The cinnoline core can also interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one: Similar structure but with a morpholine ring instead of thiomorpholine.

    2-(Piperidin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one: Contains a piperidine ring instead of thiomorpholine.

    2-(Pyrrolidin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one: Features a pyrrolidine ring.

Uniqueness

The presence of the thiomorpholine ring in 2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one imparts unique chemical properties, such as increased nucleophilicity and potential for sulfur-based interactions. This makes it distinct from its analogs with different heterocyclic rings.

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

2-(thiomorpholin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C13H19N3OS/c17-13-9-11-3-1-2-4-12(11)14-16(13)10-15-5-7-18-8-6-15/h9H,1-8,10H2

InChI Key

IWNJHZAXRVGNJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CN3CCSCC3

Origin of Product

United States

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